Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane
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Overview
Description
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a nona-3,4-dien-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane typically involves the reaction of phenylsilane derivatives with appropriate alkylating agents. One common method includes the use of Grignard reagents, where the phenylsilane is reacted with a Grignard reagent containing the nona-3,4-dien-3-yloxy group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions where the dimethyl or phenyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Scientific Research Applications
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The phenyl and dimethyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[(nona-3,4-dien-3-yl)oxy]silane
- Phenyl[(nona-3,4-dien-3-yl)oxy]silane
- Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylmethane
Uniqueness
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane is unique due to the combination of its structural features, including the presence of both phenyl and dimethyl groups attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918138-96-2 |
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Molecular Formula |
C17H26OSi |
Molecular Weight |
274.5 g/mol |
InChI |
InChI=1S/C17H26OSi/c1-5-7-8-10-13-16(6-2)18-19(3,4)17-14-11-9-12-15-17/h9-12,14-15H,5-8H2,1-4H3 |
InChI Key |
INQQFOWNELGXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C=C(CC)O[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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